

Application Notes: The Role of Sodium Lauryl Sulfate in Plant Nucleic Acid Extraction

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sodium Lauryl Sulfate*

Cat. No.: *B1681900*

[Get Quote](#)

Introduction

Sodium Lauryl Sulfate (SLS), also known as Sodium Dodecyl Sulfate (SDS), is an anionic detergent crucial for the successful extraction of nucleic acids from plant cells. Plant tissues present unique challenges due to their rigid cell walls, composed of cellulose, and the presence of secondary metabolites like polyphenols and polysaccharides that can interfere with DNA and RNA isolation. SLS is a key component in many lysis buffers, including those used in common protocols like the CTAB (Cetyltrimethylammonium Bromide) method, where it plays a multifaceted role in ensuring high-yield and high-purity nucleic acid extraction.

Mechanism of Action

SLS facilitates the extraction of nucleic acids through several mechanisms:

- **Cell Lysis:** As an amphiphilic molecule, SLS disrupts the cellular and nuclear membranes. It integrates into the phospholipid bilayer, solubilizing the lipids and proteins, which leads to the breakdown of the membranes and the release of intracellular contents, including DNA and RNA.^{[1][2]}
- **Protein Denaturation:** SLS effectively denatures proteins, including nucleases (DNases and RNases) that can degrade nucleic acids upon their release from the nucleus.^{[2][3]} It binds to proteins, disrupting their native conformation and rendering them inactive, thereby protecting the integrity of the extracted nucleic acids.

- Removal of Contaminants: SLS aids in the removal of proteins and other cellular debris. It forms complexes with proteins, which can then be precipitated and separated from the nucleic acids during centrifugation steps.[4][5]

Quantitative Data Summary

The efficiency of nucleic acid extraction using SLS is dependent on its concentration, the composition of the lysis buffer, and the incubation conditions. The following tables summarize typical ranges and values reported in various protocols.

Table 1: Typical Concentrations of SLS and Other Lysis Buffer Components

Component	Typical Concentration Range	Purpose	Reference(s)
Sodium Lauryl Sulfate (SLS/SDS)	0.5% - 10% (w/v)	Cell lysis, protein denaturation	[1][5][6]
Tris-HCl	100 mM - 200 mM	pH buffering (typically pH 7.5-8.5) to maintain DNA stability	[5][7][8]
EDTA	20 mM - 100 mM	Chelates Mg ²⁺ ions, inhibiting nuclease activity	[3][7][8]
NaCl	1.4 M - 1.5 M	Helps remove polysaccharides and aids in precipitating DNA	[7][8]
β-mercaptoethanol	0.1% - 1% (v/v)	Antioxidant, prevents oxidation of polyphenols	[4][8]
CTAB	2% (w/v)	Cationic detergent, aids in cell lysis and removes polysaccharides	[7][8]

Table 2: Typical Experimental Conditions for SLS-Based Lysis

Parameter	Typical Range/Value	Purpose	Reference(s)
Incubation Temperature	55°C - 65°C	Enhances detergent activity and denatures nucleases	[1][8][9]
Incubation Time	30 - 60 minutes	Allows for complete cell lysis and protein denaturation	[8][9]

Table 3: Comparison of Extraction Methods on Nucleic Acid Yield and Purity

Method	Plant Species/Tissue	Average DNA Yield (ng/µL or µg/g)	Average Purity (A260/A280)	Reference(s)
CTAB Method	Eggplant Seeds	824.5 ± 101.3 ng/µL	1.86 ± 0.04	[10]
SDS Method	Eggplant Seeds	645.6 ± 156.5 ng/µL	1.52 ± 0.03	[10]
Detergent Method	Salak 'Pondoh' Leaves	Up to 1730 µg/ml	1.0 - 1.19	[11]
CTAB Method	Salak 'Pondoh' Leaves	Up to 1112 µg/ml	1.3 - 1.5	[11]
Modified Mericon Method	Maize Grains	Highest yield (e.g., 386.9 ng/µL)	1.93 - 2.27	[12]
CTAB Method	Maize Grains	Lower yield than Mericon	1.6 - 2.0	[12]

Note: Purity is often assessed by the A260/A280 ratio, where a value of ~1.8 is generally considered pure for DNA.[\[12\]](#) Ratios below this may indicate protein contamination, while higher ratios can suggest RNA contamination.[\[12\]](#)

Experimental Protocols

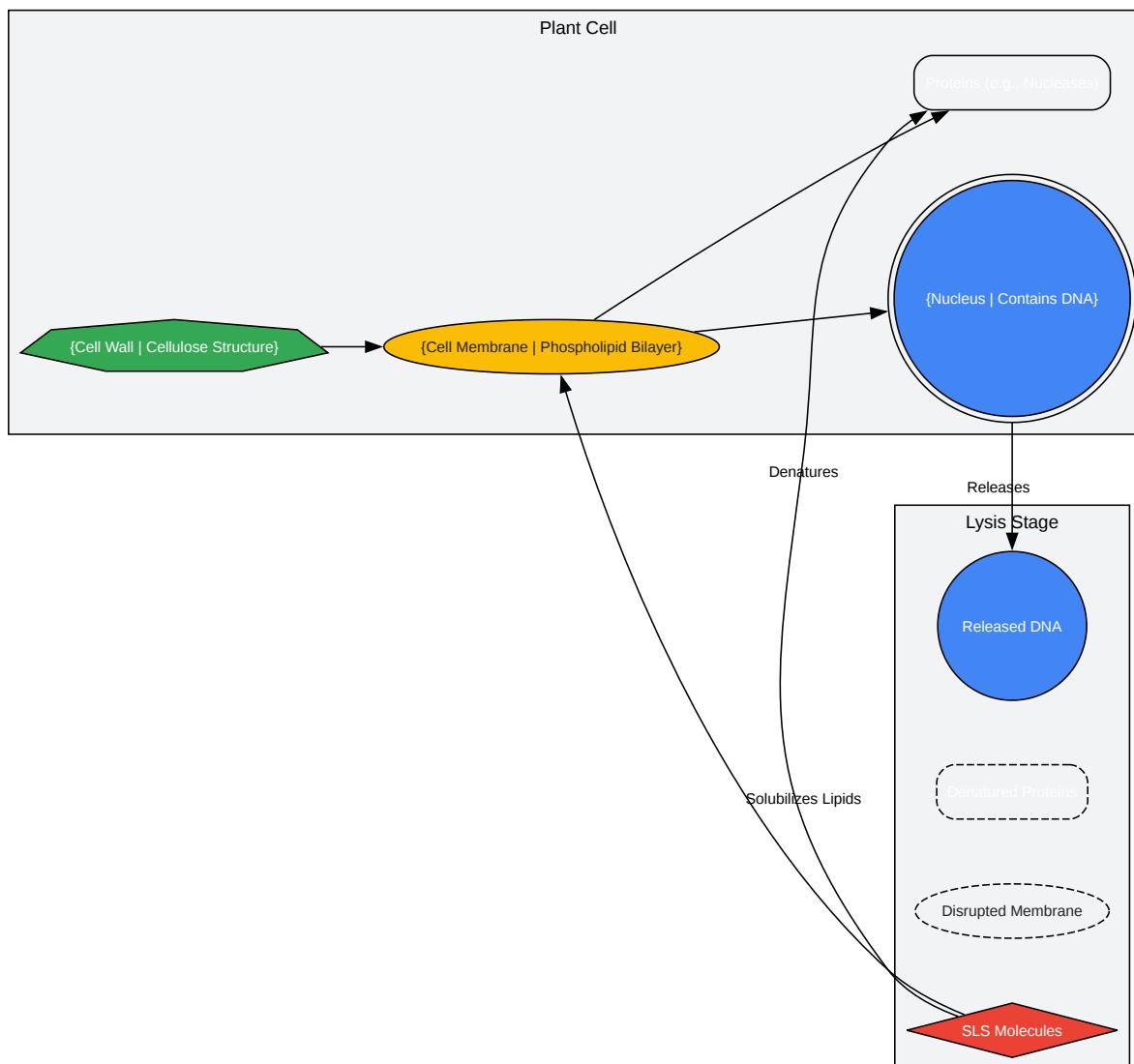
Protocol 1: Modified CTAB-SLS Method for General Plant DNA Extraction

This protocol is a widely used method that incorporates both CTAB and SLS for efficient DNA extraction from various plant tissues, particularly those with high polysaccharide content.

Materials:

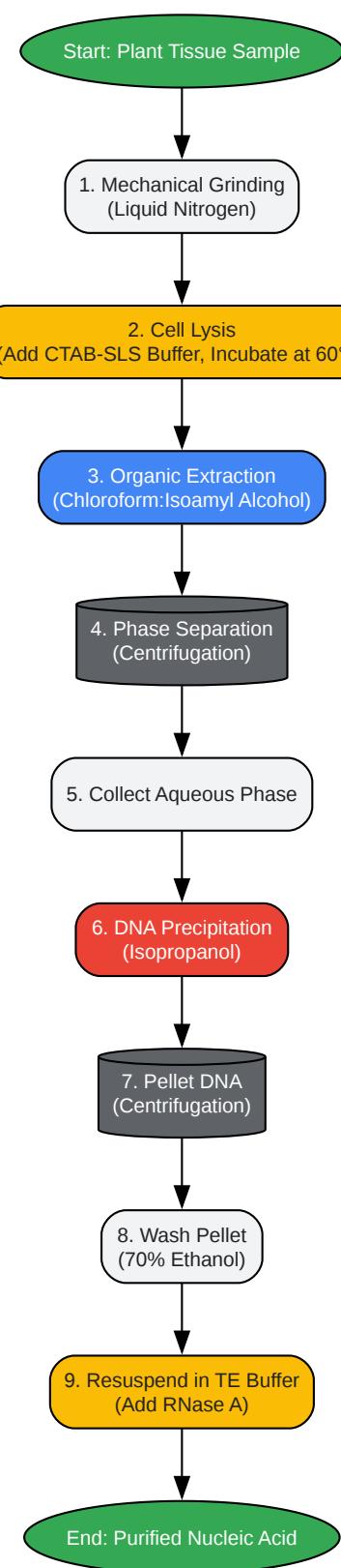
- Plant tissue (fresh, frozen, or freeze-dried)
- Liquid nitrogen
- 2x CTAB-SLS Lysis Buffer:
 - 2% (w/v) CTAB
 - 1% (w/v) SLS
 - 100 mM Tris-HCl (pH 8.0)
 - 20 mM EDTA (pH 8.0)
 - 1.4 M NaCl
 - 1% (v/v) β -mercaptoethanol (add just before use)
- Chloroform:Isoamyl alcohol (24:1, v/v)
- Isopropanol (ice-cold)
- 70% Ethanol (ice-cold)
- TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

- RNase A (10 mg/mL)


Procedure:

- Sample Preparation: Grind 100-200 mg of plant tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.[\[7\]](#) It is crucial to prevent the tissue from thawing.
- Lysis: Transfer the powdered tissue to a 2 mL microcentrifuge tube. Immediately add 1 mL of pre-warmed (60°C) 2x CTAB-SLS Lysis Buffer. Vortex briefly to mix.
- Incubation: Incubate the mixture in a water bath at 60°C for 45-60 minutes.[\[8\]](#) Invert the tube gently every 10-15 minutes to ensure thorough lysis.
- First Extraction: Cool the tube to room temperature. Add an equal volume (approx. 1 mL) of chloroform:isoamyl alcohol. Mix by inverting gently for 5-10 minutes until an emulsion is formed.
- Phase Separation: Centrifuge at 12,000 x g for 15 minutes at room temperature.[\[7\]](#) This will separate the mixture into an upper aqueous phase (containing DNA), an interphase, and a lower organic phase.
- Aqueous Phase Transfer: Carefully transfer the upper aqueous phase to a new, clean 1.5 mL microcentrifuge tube, avoiding the interphase.
- Second Extraction (Optional but Recommended): Repeat steps 4-6 to maximize the purity of the extracted DNA.[\[13\]](#)
- DNA Precipitation: Add 0.7 volumes of ice-cold isopropanol to the aqueous phase.[\[9\]](#) Mix gently by inversion. A white, stringy precipitate of DNA should become visible. Incubate at -20°C for at least 1 hour to increase the precipitate yield.[\[7\]](#)
- Pelleting: Centrifuge at 12,000 x g for 10 minutes to pellet the DNA. Carefully decant the supernatant.
- Washing: Add 500 µL of ice-cold 70% ethanol to the pellet to wash away residual salts and other contaminants.[\[9\]](#) Centrifuge at 12,000 x g for 5 minutes.

- Drying: Carefully decant the ethanol and air-dry the pellet for 10-15 minutes. Do not over-dry, as this can make the DNA difficult to dissolve.
- Resuspension: Resuspend the DNA pellet in 50-100 μ L of TE Buffer. To remove RNA contamination, add 1 μ L of RNase A (10 mg/mL) and incubate at 37°C for 30 minutes.[\[9\]](#)
- Storage: Store the purified DNA at -20°C for long-term use.


Visualizations

Mechanism of SLS in Plant Cell Lysis

[Click to download full resolution via product page](#)

Caption: Mechanism of **Sodium Lauryl Sulfate** (SLS) in disrupting the plant cell membrane and denaturing proteins.

Workflow for SLS-Based Nucleic Acid Extraction

[Click to download full resolution via product page](#)

Caption: General experimental workflow for nucleic acid extraction from plant cells using an SLS-based method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. flinnsci.ca [flinnsci.ca]
- 2. m.youtube.com [m.youtube.com]
- 3. Nucleic acid protocols: Extraction and optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the “modified” CTAB protocol? Characterizing modifications to the CTAB DNA extraction protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. goldbio.com [goldbio.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. DNA Extraction for plant samples by CTAB [protocols.io]
- 8. cdn.10xgenomics.com [cdn.10xgenomics.com]
- 9. CTAB Protocol for the Isolation of DNA from Plant Tissues [opsdiagnostics.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of three genomic DNA extraction methods to obtain high DNA quality from maize - PMC [pmc.ncbi.nlm.nih.gov]
- 13. zymoresearch.com [zymoresearch.com]
- To cite this document: BenchChem. [Application Notes: The Role of Sodium Lauryl Sulfate in Plant Nucleic Acid Extraction]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1681900#application-of-sodium-lauryl-sulfate-in-nucleic-acid-extraction-from-plant-cells>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com